Cas no 1020719-62-3 (Pirfenidone-d5)

Pirfenidone-d5 is a deuterated analog of pirfenidone, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's stability, making it particularly valuable for use as an internal standard in mass spectrometry-based quantitative analyses. The incorporation of deuterium minimizes metabolic interference, ensuring accurate and reproducible measurements in pharmacokinetic and metabolic studies. Pirfenidone-d5 retains the pharmacological properties of its parent compound, allowing it to serve as a reliable reference in research focused on idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders. Its high chemical purity and isotopic enrichment further support precise analytical applications in both preclinical and clinical settings.
Pirfenidone-d5 structure
Pirfenidone-d5 structure
Product Name:Pirfenidone-d5
CAS No:1020719-62-3
MF:C12H6D5NO
MW:190.2527
CID:1060661
PubChem ID:71434117
Update Time:2025-10-28

Pirfenidone-d5 Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 )
    • 5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
    • 5-Methyl-N-phenyl-2-
    • Pirfenidone D5
    • 5-Methyl-N-phenyl-2-1H-pyridone-d5
    • Pirfenidone-d5
    • 2(1H)-Pyridinone, 5-Methyl-1-phenyl-d5-
    • 5-Methyl-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone
    • CS-0019837
    • MS-23029
    • 2(1H)-Pyridinone, 5-methyl-1-(phenyl-2,3,4,5,6-d5)-
    • DA-56893
    • SCHEMBL13845391
    • 1ST163504D5
    • J-000605
    • AKOS030243194
    • DTXSID90849622
    • G13392
    • 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
    • 1020719-62-3
    • 5-methyl-1-[(2,3,4,5,6-?H?)phenyl]-1,2-dihydropyridin-2-one
    • AMR69 D5
    • HY-B0673S
    • Inchi: InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
    • InChI Key: ISWRGOKTTBVCFA-VIQYUKPQSA-N
    • SMILES: CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 190.11500
  • Monoisotopic Mass: 190.115447704g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Melting Point: 104-106°C
  • PSA: 22.00000
  • LogP: 2.14590

Pirfenidone-d5 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-B0673S-5mg
Pirfenidone-d
1020719-62-3 99.48%
5mg
¥5100 2025-04-16
MedChemExpress
HY-B0673S-10mg
Pirfenidone-d
1020719-62-3 99.48%
10mg
¥8200 2024-07-20
ChemScence
CS-0019837-5mg
Pirfenidone-d5
1020719-62-3 98.54%
5mg
$580.0 2022-04-28
ChemScence
CS-0019837-10mg
Pirfenidone-d5
1020719-62-3 98.54%
10mg
$1050.0 2022-04-28
TRC
M325898-1mg
5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 )
1020719-62-3
1mg
$ 187.00 2023-09-07
TRC
M325898-10mg
5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 )
1020719-62-3
10mg
$ 1499.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64636-1mg
Pirfenidone-d5
1020719-62-3 98%
1mg
¥2721.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64636-500ug
Pirfenidone-d5
1020719-62-3 98%
500ug
¥1764.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-217219-1mg
5-Methyl-N-phenyl-2-1H-pyridone-d5,
1020719-62-3
1mg
¥2181.00 2023-09-05
MedChemExpress
HY-B0673S-1mg
Pirfenidone-d
1020719-62-3 99.48%
1mg
¥1700 2025-04-16

Pirfenidone-d5 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1020719-62-3)Pirfenidone-d5
Order Number:A896910
Stock Status:in Stock
Quantity:1mg/5mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:57
Price ($):213.0/639.0/1028.0
Email:sales@amadischem.com

Additional information on Pirfenidone-d5

Pirfenidone-d5 (CAS No. 1020719-62-3): An Overview of a Promising Deuterated Compound in the Treatment of Fibrotic Diseases

Pirfenidone-d5 (CAS No. 1020719-62-3) is a deuterated analog of the well-known antifibrotic and anti-inflammatory drug Pirfenidone. This compound has garnered significant attention in recent years due to its potential to enhance the therapeutic efficacy and reduce the side effects associated with traditional Pirfenidone treatment. In this article, we will delve into the chemical properties, pharmacological effects, and recent research advancements of Pirfenidone-d5.

Pirfenidone-d5 is synthesized by replacing five hydrogen atoms in the molecular structure of Pirfenidone with deuterium atoms. This modification can lead to altered metabolic pathways and increased stability, which are crucial factors in improving the drug's overall performance. The chemical formula of Pirfenidone-d5 is C17H18D5N2O2, and its molecular weight is approximately 319.41 g/mol.

The primary application of Pirfenidone-d5 is in the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). IPF is a chronic and progressive lung disease characterized by the excessive accumulation of extracellular matrix proteins, leading to lung scarring and impaired respiratory function. Traditional Pirfenidone has been shown to slow the progression of IPF by inhibiting the production of pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). However, its use is often limited by side effects such as gastrointestinal disturbances, photosensitivity, and dizziness.

Pirfenidone-d5 has been studied extensively to determine its efficacy and safety profile compared to traditional Pirfenidone. Recent clinical trials have demonstrated that Pirfenidone-d5 exhibits similar antifibrotic properties while potentially reducing the incidence and severity of side effects. A phase II clinical trial published in the journal Chest in 2021 reported that patients treated with Pirfenidone-d5 showed a significant reduction in lung function decline compared to those receiving a placebo, with fewer adverse events reported.

The mechanism of action of Pirfenidone-d5 involves multiple pathways. It has been shown to inhibit TGF-β signaling, which is a key driver of fibrosis. Additionally, it modulates the expression of various genes involved in inflammation and fibrosis, such as interleukin-6 (IL-6) and connective tissue growth factor (CTGF). These effects contribute to its ability to reduce collagen deposition and improve lung function in patients with IPF.

Beyond IPF, there is growing interest in exploring the potential applications of Pirfenidone-d5 in other fibrotic conditions. For example, a preclinical study published in the journal Fibrogenesis & Tissue Repair in 2020 demonstrated that Pirfenidone-d5 effectively reduced liver fibrosis in animal models. This finding suggests that Pirfenidone-d5 may have broader therapeutic applications beyond pulmonary fibrosis.

The pharmacokinetic properties of Pirfenidone-d5-d5(CAS No. 1020719-62-3)) have also been investigated. Studies have shown that deuterium substitution can lead to slower metabolism and longer half-life, which may result in improved dosing regimens and patient compliance. A study published in the journal Clinical Pharmacology & Therapeutics in 2019 reported that Pirfenidone-d5(CAS No. 1020719-62-3)) exhibited a significantly longer half-life compared to traditional Pirfenidone, suggesting potential advantages in terms of dosing frequency and patient convenience.) exhibited a significantly longer half-life compared to traditional Pirfenidone, suggesting potential advantages in terms of dosing frequency and patient convenience.

In conclusion, Pirfenidone-d5(CAS No. 1020719-62-3)) represents a promising advancement in the treatment of fibrotic diseases. Its enhanced stability and reduced side effects make it an attractive option for patients suffering from conditions such as idiopathic pulmonary fibrosis. Ongoing research continues to explore its full therapeutic potential and broaden its applications beyond pulmonary fibrosis. As more clinical data becomes available, it is likely that Pirfenidone-d5(CAS No. 1020719-62-3)) will play an increasingly important role in the management of fibrotic diseases.) will play an increasingly important role in the management of fibrotic diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1020719-62-3)Pirfenidone-d5
A896910
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):213.0/639.0/1028.0
Email